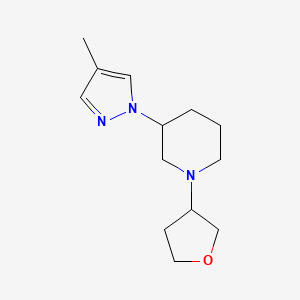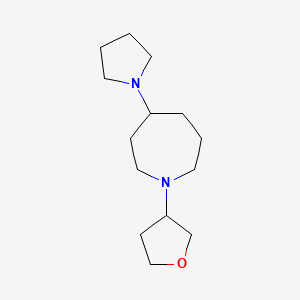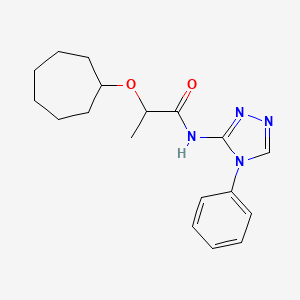![molecular formula C14H17N5O3 B6762031 N-[(1-carbamoylcyclopentyl)methyl]-3-oxo-2H-[1,2,4]triazolo[4,3-a]pyridine-8-carboxamide](/img/structure/B6762031.png)
N-[(1-carbamoylcyclopentyl)methyl]-3-oxo-2H-[1,2,4]triazolo[4,3-a]pyridine-8-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[(1-carbamoylcyclopentyl)methyl]-3-oxo-2H-[1,2,4]triazolo[4,3-a]pyridine-8-carboxamide is a complex organic compound that belongs to the class of triazolopyridines
Preparation Methods
The synthesis of N-[(1-carbamoylcyclopentyl)methyl]-3-oxo-2H-[1,2,4]triazolo[4,3-a]pyridine-8-carboxamide typically involves multiple steps, starting from commercially available reagentsReaction conditions often include the use of catalysts and specific solvents to optimize yield and purity .
Chemical Reactions Analysis
This compound can undergo various chemical reactions, including:
Oxidation: It can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can yield different reduced forms of the compound.
Substitution: Nucleophilic substitution reactions are common, especially involving the carbamoyl group. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like amines. Major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential antimicrobial and antiviral properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors, leading to a biological response. The triazolopyridine core is known to interact with various biological pathways, potentially inhibiting or activating specific enzymes . This interaction can result in antimicrobial, antiviral, or other therapeutic effects.
Comparison with Similar Compounds
Similar compounds include other triazolopyridine derivatives, such as:
[1,2,4]triazolo[4,3-a]quinoxaline: Known for its antimicrobial activity.
[1,2,4]triazolo[4,3-a]pyrazine: Studied for its kinase inhibition properties.
[1,2,4]triazolo[4,3-a]pyridazine: Investigated for its anticancer activity. N-[(1-carbamoylcyclopentyl)methyl]-3-oxo-2H-[1,2,4]triazolo[4,3-a]pyridine-8-carboxamide stands out due to its unique carbamoylcyclopentyl group, which may confer distinct biological activities and chemical properties.
Properties
IUPAC Name |
N-[(1-carbamoylcyclopentyl)methyl]-3-oxo-2H-[1,2,4]triazolo[4,3-a]pyridine-8-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17N5O3/c15-12(21)14(5-1-2-6-14)8-16-11(20)9-4-3-7-19-10(9)17-18-13(19)22/h3-4,7H,1-2,5-6,8H2,(H2,15,21)(H,16,20)(H,18,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LQBWXSCWBNQYTN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)(CNC(=O)C2=CC=CN3C2=NNC3=O)C(=O)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17N5O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![5-[[2-(Benzimidazol-1-ylmethyl)pyrrolidin-1-yl]methyl]-3-cyclopentyl-1,2,4-oxadiazole](/img/structure/B6761965.png)
![N-[(4,4-dimethyl-2,3-dihydro-1H-naphthalen-1-yl)methyl]-4-(1H-imidazol-2-yl)piperidine-1-carboxamide](/img/structure/B6761978.png)
![1-(2,6-Dimethylpyridin-3-yl)-3-[(2-methyl-1,3-dihydroinden-2-yl)methyl]urea](/img/structure/B6761984.png)
![[4-hydroxy-2-[3-(trifluoromethyl)phenyl]pyrrolidin-1-yl]-(5-methyl-1H-indazol-7-yl)methanone](/img/structure/B6761992.png)
![4-Methyl-6-[(4-methylcyclohexyl)methyl]-2,3,4a,5,7,7a-hexahydropyrrolo[3,4-b][1,4]oxazine](/img/structure/B6761999.png)
![[4-[(2-Methoxyphenyl)methoxy]piperidin-1-yl]-(5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-7-yl)methanone](/img/structure/B6762008.png)

![4-(1-ethylpyrazol-4-yl)-N-[(2-methyl-1,3-dihydroinden-2-yl)methyl]piperidine-1-carboxamide](/img/structure/B6762019.png)
![N-[2-(cyclopropylamino)-2-oxoethyl]-N,4-dimethylmorpholine-3-carboxamide](/img/structure/B6762026.png)

![N-[1-(4-methoxyphenyl)-2-pyrrolidin-1-ylethyl]-1,1-dioxothiolane-3-carboxamide](/img/structure/B6762046.png)
![N-[2-cyclohexyl-2-[(4-methylmorpholine-3-carbonyl)amino]ethyl]-4-methylmorpholine-3-carboxamide](/img/structure/B6762053.png)


